

# A Preclinical Showdown: DSP-2230 (ANP-230) vs. Pregabalin in Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | DSP-2230  |           |
| Cat. No.:            | B10818647 | Get Quote |

For researchers and drug development professionals, the quest for more effective and safer analgesics is a perpetual challenge. This guide provides a detailed comparison of two notable compounds in the pain research landscape: **DSP-2230** (now known as ANP-230), a novel voltage-gated sodium channel blocker, and pregabalin, a well-established gabapentinoid. By examining their mechanisms of action, and preclinical efficacy in various pain models, this document aims to offer a clear, data-driven perspective on their potential as therapeutic agents.

## At a Glance: Key Differences and Mechanisms of Action

**DSP-2230** (ANP-230) and pregabalin exert their analgesic effects through distinct molecular targets, a crucial factor influencing their efficacy and side-effect profiles.

**DSP-2230** (ANP-230) is an orally active, potent inhibitor of the voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9.[1] These channels are predominantly expressed in peripheral nociceptive neurons and play a critical role in the generation and propagation of pain signals. By blocking these channels, **DSP-2230** is designed to reduce neuronal hyperexcitability associated with chronic pain states.

Pregabalin, conversely, is a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA). Its primary mechanism of action involves binding to the  $\alpha 2\delta$  subunit of voltagegated calcium channels in the central nervous system. This interaction reduces the influx of



calcium into presynaptic terminals, which in turn diminishes the release of excitatory neurotransmitters such as glutamate, noradrenaline, and substance P.

## **Mechanism of Action Signaling Pathways**



Click to download full resolution via product page

DSP-2230 (ANP-230) Mechanism of Action









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A novel Nav1.7, Nav1.8, and Nav1.9 blocker, ANP-230, has broad analgesic efficacy in preclinical pain models with favorable safety margins PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Preclinical Showdown: DSP-2230 (ANP-230) vs. Pregabalin in Pain Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10818647#dsp-2230-vs-pregabalin-in-pain-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com